Intralesional Glucantime Achieves 82% Cure Rate vs. 67% for Intralesional Sodium Stibogluconate in Cutaneous Leishmaniasis
In a large-scale comparative study of 3,456 patients with cutaneous leishmaniasis, intralesional meglumine antimoniate (Glucantime) demonstrated significantly higher complete clinical cure rates than intralesional sodium stibogluconate (Pentostam). One month after completion of therapy, 1,431 of 1,728 patients (82%) in the MA group achieved complete clinical cure, compared to 1,157 of 1,728 patients (67%) in the SSG group (p<0.05). After a second therapy course in non-responders, cure rates were 80% (237/297) for MA versus 72% (407/561) for SSG (p<0.05). This superiority was consistent across all subgroups including age, gender, lesion site, and lesion type [1].
| Evidence Dimension | Complete clinical cure rate 1 month post-treatment (intralesional route) |
|---|---|
| Target Compound Data | 82% (1431/1728 patients) |
| Comparator Or Baseline | Sodium stibogluconate (Pentostam): 67% (1157/1728 patients) |
| Quantified Difference | Absolute difference: +15 percentage points; p<0.05 |
| Conditions | Retrospective analysis of 3,456 patients with parasitologically confirmed cutaneous leishmaniasis; intralesional injections; assessment 1 month after therapy completion. |
Why This Matters
For procurement in endemic settings where intralesional administration is standard, a 15-percentage-point absolute cure advantage translates to approximately 150 additional patients cured per 1,000 treated, directly reducing the need for second-line therapies and associated costs.
- [1] Yesilova Y, Surucu HA, Ardic N, Aksoy M, Yesilova A, Oghumu S, Satoskar AR. Meglumine antimoniate is more effective than sodium stibogluconate in the treatment of cutaneous leishmaniasis. J Dermatolog Treat. 2016;27(1):83-7. DOI: 10.3109/09546634.2015.1054778. View Source
